1-(4-Fluorophenyl)piperazine

Catalog No.
S607154
CAS No.
2252-63-3
M.F
C10H13FN2
M. Wt
180.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Fluorophenyl)piperazine

CAS Number

2252-63-3

Product Name

1-(4-Fluorophenyl)piperazine

IUPAC Name

1-(4-fluorophenyl)piperazine

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

InChI

InChI=1S/C10H13FN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2

InChI Key

AVJKDKWRVSSJPK-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=C(C=C2)F

Synonyms

1-(p-Fluorophenyl)piperazine; N-(4-Fluorophenyl)piperazine; N-(p-Fluorophenyl)piperazine; p-Fluorophenylpiperazine;

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)F

1-(4-Fluorophenyl)piperazine is an organic compound characterized by a piperazine ring substituted with a para-fluorophenyl group. Its molecular formula is C10H13FN2C_{10}H_{13}FN_2, and it has a molecular weight of approximately 180.23 g/mol. This compound is known for its role as a metabolite of niaparazine, which is utilized in sedative and hypnotic therapies. The structure of 1-(4-Fluorophenyl)piperazine features a nitrogen-containing heterocyclic piperazine ring, which contributes to its biological activity and pharmacological properties .

The mechanism of action for 1-(4-Fluorophenyl)piperazine remains largely unknown in the context of scientific research. However, it is structurally similar to some known psychoactive compounds, and some studies suggest it might have mild psychedelic and euphoric effects [].

1-(4-Fluorophenyl)piperazine can be toxic if swallowed and can cause severe skin burns and eye damage []. Due to the lack of extensive research on its safety profile, it's important to handle it with caution and appropriate personal protective equipment in a laboratory setting.

Due to its functional groups. It can undergo nucleophilic substitution reactions, particularly with halogenated compounds, leading to the formation of N,N-disubstituted derivatives. Additionally, it can form salts with different acids, which are stabilized by hydrogen bonding interactions. For instance, the formation of salts with aromatic carboxylic acids has been reported, showcasing the compound's ability to engage in ionic interactions .

The biological activity of 1-(4-Fluorophenyl)piperazine is significant in pharmacology. It acts as a major metabolite of niaparazine, contributing to its sedative effects. Moreover, it has been studied for its potential as a selective antagonist of serotonin receptors, particularly the 5-HT2 receptor subtype. This receptor interaction suggests its applicability in treating psychiatric disorders and migraines . The compound also exhibits cytotoxic properties, making it a candidate for further exploration in anticancer drug development .

Synthesis of 1-(4-Fluorophenyl)piperazine can be achieved through several methods:

  • Direct Reaction: A common approach involves the reaction between piperazine and para-fluoroaniline under suitable conditions, often utilizing solvents like alcohol or hexamethylphosphoramide.
  • Rapid Synthesis: A more efficient method has been developed that allows for the rapid formation of piperazines with high yields in a short time frame (approximately 30 minutes) using specific reagents .
  • Salt Formation: The compound can also be synthesized by reacting it with various aromatic acids to form stable salts, which can then be isolated and characterized .

1-(4-Fluorophenyl)piperazine finds applications in various fields:

  • Pharmaceuticals: As a metabolite of niaparazine, it plays a role in sedative therapies. Its interaction with serotonin receptors makes it relevant in psychiatric drug development.
  • Chemical Research: It serves as an important building block in the synthesis of more complex piperazine derivatives used in medicinal chemistry.
  • Radiochemistry: The compound has been employed as a precursor in the synthesis of radiolabeled compounds for positron emission tomography studies .

Interaction studies involving 1-(4-Fluorophenyl)piperazine have focused primarily on its binding affinity to serotonin receptors. Research indicates that it selectively binds to the 5-HT2 receptor subtype, influencing neurotransmitter activity and potentially offering therapeutic benefits for mood disorders and anxiety. Additionally, studies have explored its interactions with other biological targets, contributing to the understanding of its pharmacological profile .

Several compounds share structural similarities with 1-(4-Fluorophenyl)piperazine, including:

Compound NameStructure FeaturesUnique Aspects
1-(3-Fluorophenyl)piperazinePiperazine ring with a meta-fluorophenyl groupDifferent receptor binding profiles
1-(4-Chlorophenyl)piperazinePiperazine ring with a para-chlorophenyl groupPotentially different pharmacological effects
1-(4-Methylphenyl)piperazinePiperazine ring with a para-methylphenyl groupVariations in lipophilicity affecting bioavailability
1-Bis(4-fluorophenyl)methylpiperazineTwo para-fluorophenyl groups attached to piperazineEnhanced potency and selectivity in certain assays

These compounds vary primarily in their substituent groups on the piperazine ring, which influences their biological activity and pharmacological applications. The unique presence of fluorine in 1-(4-Fluorophenyl)piperazine enhances its lipophilicity and receptor binding characteristics compared to other derivatives .

XLogP3

1.3

LogP

1.28 (LogP)

Melting Point

31.5 °C

UNII

VML61BE244

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (11.11%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (13.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2252-63-3

Wikipedia

4-fluoro-phenylpiperazine

Dates

Modify: 2023-08-15
Boursalian et al. Charge-transfer-directed radical substitution enables para-selective C-H functionalization. Nature Chemistry, doi: 10.1038/nchem.2529, published online 6 June 2016

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